N-[(3-chlorophenyl)methyl]-2-cyanoacetamide
Overview
Description
N-[(3-chlorophenyl)methyl]-2-cyanoacetamide is an organic compound with the molecular formula C10H9ClN2O It is a derivative of cyanoacetamide, where the hydrogen atom on the nitrogen is replaced by a 3-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(3-chlorophenyl)methyl]-2-cyanoacetamide can be synthesized through a multi-step process. One common method involves the reaction of 3-chlorobenzyl chloride with cyanoacetamide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-2-cyanoacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chlorobenzylamine and cyanoacetic acid.
Reduction: 3-chlorobenzylamine.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-2-cyanoacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-2-cyanoacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-chloroaniline
- 3-chlorobenzylamine
- 3-chlorophenylacetonitrile
Uniqueness
N-[(3-chlorophenyl)methyl]-2-cyanoacetamide is unique due to the presence of both the cyano and amide functional groups, which confer distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-cyanoacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-3-1-2-8(6-9)7-13-10(14)4-5-12/h1-3,6H,4,7H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFAHGRCRCEWMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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